![molecular formula C19H28N2O4S B5087696 N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide, commonly known as DMAPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPT is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation, cell survival, and immune responses.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, DMAPT has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing the NF-κB pathway. DMAPT has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, DMAPT has been investigated for its anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
DMAPT exerts its pharmacological effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation, cell survival, and immune responses. The NF-κB pathway is activated in response to various stimuli, including cytokines, growth factors, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell survival, and immune responses. DMAPT inhibits the activation of NF-κB by targeting the upstream signaling molecules, such as IκB kinase (IKK) and inhibitor of κB (IκB), which are responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.
Biochemical and Physiological Effects:
DMAPT has been shown to modulate various biochemical and physiological processes in preclinical models. In cancer research, DMAPT has been found to induce apoptosis and inhibit the proliferation of cancer cells by suppressing the NF-κB pathway. DMAPT has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, DMAPT has been investigated for its anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMAPT in lab experiments is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. DMAPT has also been shown to have low toxicity in preclinical models, making it a potential candidate for clinical development. However, the synthesis of DMAPT is a multi-step process that requires specific reagents and conditions, which may limit its availability and reproducibility in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of DMAPT. One potential direction is to investigate the efficacy of DMAPT in combination with other drugs or therapies for the treatment of cancer and autoimmune disorders. Another direction is to explore the use of DMAPT as a diagnostic or prognostic marker for these diseases. In addition, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of DMAPT, which may lead to the development of more potent and selective inhibitors of the NF-κB pathway.
Métodos De Síntesis
DMAPT is synthesized by reacting 2,4-dimethoxybenzaldehyde with methyl 4-piperidinyl ketone in the presence of sodium borohydride and acetic acid. The resulting intermediate is then reacted with methylthioacetyl chloride to yield DMAPT. The synthesis of DMAPT is a multi-step process that requires specific reagents and conditions.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-(2-methylsulfanylacetyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-24-15-5-6-16(17(12-15)25-2)20-18(22)7-4-14-8-10-21(11-9-14)19(23)13-26-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFIIHRQGXJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2CCN(CC2)C(=O)CSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
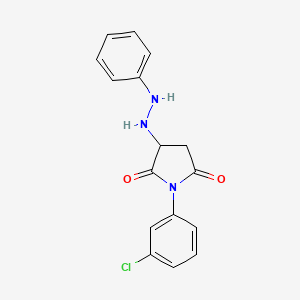
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5087629.png)
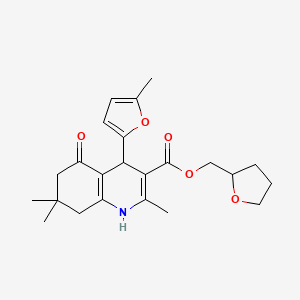
![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
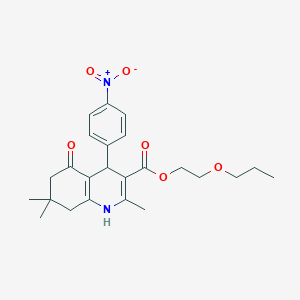
![3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5087662.png)
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
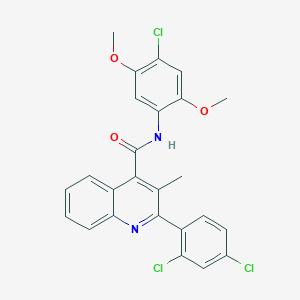
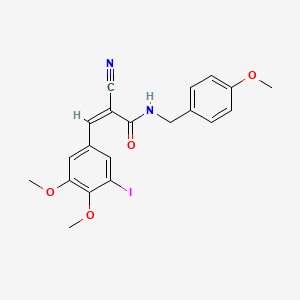
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)
